molecular formula C16H13ClN4O2 B5494178 1-(4-Chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

1-(4-Chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B5494178
M. Wt: 328.75 g/mol
InChI Key: YRAMRJAMQRCRRD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorinated precursor reacts with an amine or other nucleophile.

    Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and urea linkage are known to interact with biological macromolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(phenylurea): Lacks the oxadiazole ring, which may affect its biological activity.

    1-(4-Chlorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring.

Uniqueness

1-(4-Chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is unique due to the presence of both the chlorophenyl group and the oxadiazole ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-12-6-8-13(9-7-12)19-16(22)18-10-14-20-15(21-23-14)11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAMRJAMQRCRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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